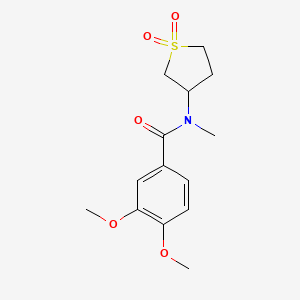
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide, also known as DMDB, is a chemical compound that has been widely used in scientific research. It belongs to the class of synthetic cannabinoids and has shown potential as a therapeutic agent for various medical conditions.
Mécanisme D'action
The exact mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide is not fully understood. However, it is believed to exert its effects by binding to the cannabinoid receptors in the brain and peripheral tissues. This leads to the activation of various signaling pathways that regulate pain, mood, and inflammation.
Biochemical and Physiological Effects:
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide has several advantages for use in lab experiments. It has a high potency and selectivity for the cannabinoid receptors, which makes it a valuable tool for studying the endocannabinoid system. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide has some limitations, such as its potential toxicity and lack of selectivity for other receptors.
Orientations Futures
There are several future directions for the study of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide. One area of research is the development of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide analogs with improved selectivity and potency. Another area of research is the investigation of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide's potential as a therapeutic agent for various medical conditions. Additionally, more studies are needed to understand the exact mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide and its effects on different signaling pathways.
Méthodes De Synthèse
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide can be synthesized by the reaction of 3,4-dimethoxybenzoyl chloride with N-methylthiourea in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride to form the thionyl derivative, which is further reacted with potassium hydroxide to yield N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide.
Applications De Recherche Scientifique
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various medical conditions such as chronic pain, anxiety, and depression. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide has also been studied for its anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-15(11-6-7-21(17,18)9-11)14(16)10-4-5-12(19-2)13(8-10)20-3/h4-5,8,11H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGZLARAMBNPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2943578.png)

![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2943580.png)
![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2943581.png)



![(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2943590.png)
![1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2943593.png)
![N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2943594.png)
![3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride](/img/structure/B2943595.png)
![N-[(5-bromopyrazin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B2943597.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2943598.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2943599.png)